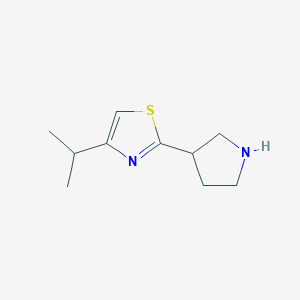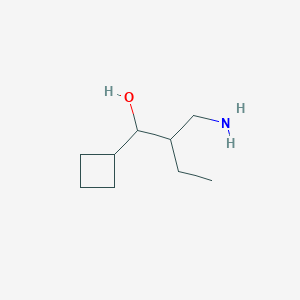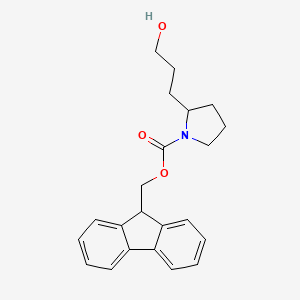
(1-Chloro-4-methylpentan-2-yl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-4-methylpentan-2-yl)cyclobutane is an organic compound with the molecular formula C10H19Cl. It is a cyclobutane derivative, characterized by the presence of a chlorine atom and a methyl group attached to a pentane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-4-methylpentan-2-yl)cyclobutane typically involves the chlorination of 4-methylpentan-2-ylcyclobutane. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the chlorination of the precursor compound in the presence of a catalyst to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(1-Chloro-4-methylpentan-2-yl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or cycloalkanes.
科学的研究の応用
Chemistry
In chemistry, (1-Chloro-4-methylpentan-2-yl)cyclobutane is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics due to its well-defined structure.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can also be employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (1-Chloro-4-methylpentan-2-yl)cyclobutane involves its interaction with specific molecular targets. The chlorine atom and the cyclobutane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (1-Chloro-2-methylpentan-2-yl)cyclobutane
- 4-chloro-N-(1-methylcyclohexyl)aniline
- Cyclobutane derivatives with different substituents
Uniqueness
(1-Chloro-4-methylpentan-2-yl)cyclobutane is unique due to the specific positioning of the chlorine atom and the methyl group on the cyclobutane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to other cyclobutane derivatives, it may exhibit different reactivity patterns and biological activities, highlighting its potential in research and industry.
特性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC名 |
(1-chloro-4-methylpentan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-8(2)6-10(7-11)9-4-3-5-9/h8-10H,3-7H2,1-2H3 |
InChIキー |
DJZIPNKWFRPVLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CCl)C1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)
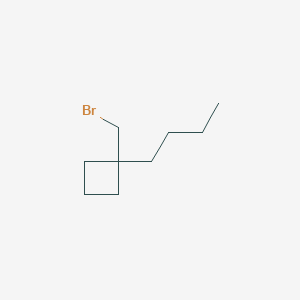
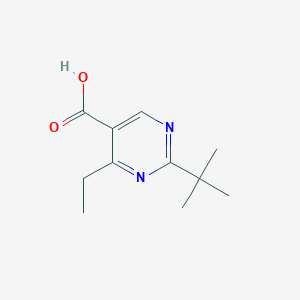
![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)
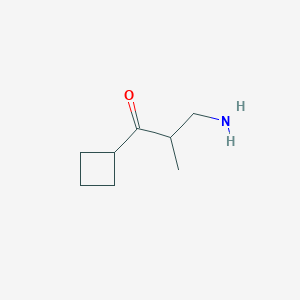
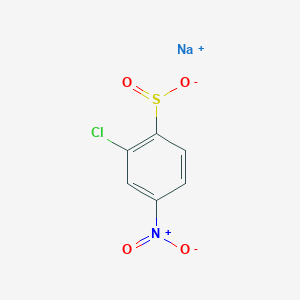

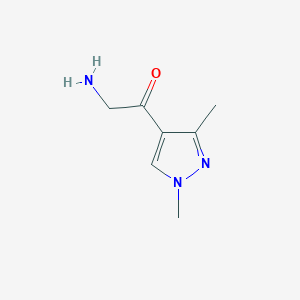

![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)
